molecular formula C15H19N3O4S B2357274 methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate CAS No. 2034237-82-4

methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate

Cat. No.: B2357274
CAS No.: 2034237-82-4
M. Wt: 337.39
InChI Key: ILHHPRJXUOBWIW-UHFFFAOYSA-N
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Description

Methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate, commonly known as MDB, is a sulfonamide drug that exhibits varied biological activities. It has a molecular weight of 337.39 and contains a total of 42 atoms; 19 Hydrogen atoms, 15 Carbon atoms, 3 Nitrogen atoms, 4 Oxygen atoms, and 1 Sulfur atom .


Molecular Structure Analysis

The molecular structure of MDB comprises of a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .


Chemical Reactions Analysis

While specific chemical reactions involving MDB are not detailed in the retrieved data, general reactions at the benzylic position, which is a key structural feature in MDB, include free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

  • The compound has been studied for its ability to form hydrogen-bonded supramolecular structures. For instance, similar molecules like ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate have shown the formation of hydrogen-bonded chains and rings, contributing to the understanding of molecular interactions and crystal engineering (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Synthesis of Heterocyclic Systems

  • This compound has been used in the synthesis of various heterocyclic systems. For example, derivatives of this compound have been employed in creating pyran, pyridine, and pyridazine derivatives, highlighting its versatility in organic synthesis (Azab, Youssef, & El-Bordany, 2013).

Antibacterial Evaluation

  • The compound's derivatives have been synthesized and evaluated for antibacterial activity. Several of these derivatives were found to exhibit high antibacterial activities, making them potential candidates for developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Corrosion Inhibition

  • Derivatives of this compound have been studied for their potential activity as corrosion inhibitors. A theoretical study using density functional theory (DFT) revealed insights into the inhibition efficiencies and reactive sites of these compounds (Wang, Wang, Wang, Wang, & Liu, 2006).

Photochromic Properties

  • Compounds with azobenzene groups containing heterocyclic sulfonamide, similar to this compound, have been synthesized and showed photochromic properties. This is relevant in the field of material science, particularly for the development of photoresponsive materials (Ortyl, Janik, & Kucharski, 2002).

Spectroscopic Characterization and Biological Evaluation

Cytotoxic Activity

  • Carboxamide derivatives of this compound have been synthesized and tested for cytotoxic activity against various cancer cell lines. Some derivatives showed potent cytotoxic properties, indicating their potential use in cancer therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Properties

IUPAC Name

methyl 4-[2-(1,5-dimethylpyrazol-3-yl)ethylsulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-11-10-13(17-18(11)2)8-9-16-23(20,21)14-6-4-12(5-7-14)15(19)22-3/h4-7,10,16H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHHPRJXUOBWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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